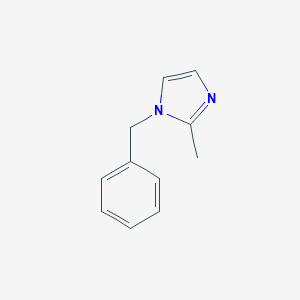

1-Benzyl-2-methylimidazole

Description

Significance of Imidazole (B134444) and Benzimidazole (B57391) Derivatives in Contemporary Science

Imidazole, a five-membered heterocyclic ring with two non-adjacent nitrogen atoms, and its fused-ring counterpart, benzimidazole, are fundamental scaffolds in a vast array of biologically active molecules and functional materials. rjptonline.orgresearchgate.netresearchgate.net These ring systems are present in essential natural products like the amino acid histidine, vitamin B12, and purine (B94841) bases in DNA. rjptonline.org The versatility of the imidazole nucleus, including its aromaticity, hydrogen bonding capability, and ability to coordinate with metal ions, makes it a privileged structure in medicinal chemistry. rjptonline.orgijsrtjournal.com

Derivatives of imidazole and benzimidazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. rjptonline.orgresearchgate.netnih.gov Their significance extends beyond medicine into materials science, where they are utilized in the development of polymers, coatings, and as ligands in catalysis. researchgate.netchemimpex.com The continuous exploration of novel derivatives fuels the discovery of new therapeutic agents and advanced materials. researchgate.netnih.gov

Rationale for Focused Investigation of 1-Benzyl-2-methylimidazole

Among the myriad of imidazole derivatives, this compound has emerged as a compound of significant interest due to its unique combination of a sterically accessible nitrogen for coordination and substitution, and the lipophilic benzyl (B1604629) group which can influence its biological interactions and solubility. quinoline-thiophene.comontosight.ai This specific substitution pattern offers a platform for fine-tuning the compound's properties for various applications, from a catalyst in organic synthesis to a building block for more complex molecules. chemimpex.comquinoline-thiophene.com A dedicated review of this compound allows for a comprehensive understanding of its chemical behavior and potential, providing a valuable resource for researchers in diverse scientific disciplines.

Scope and Research Objectives of the Academic Review

This review aims to consolidate the existing academic literature on this compound. The primary objectives are to:

Detail the established synthetic routes for its preparation.

Compile and present its known physical and chemical properties.

Summarize its reactivity and documented applications in catalysis and coordination chemistry.

Explore its role as a synthon in the creation of other molecules.

This article will strictly adhere to these objectives, providing a thorough and scientifically accurate overview of this compound based on published research, while excluding any information on dosage, administration, or adverse effects.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHPRUXJQNWTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065604 | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13750-62-4 | |

| Record name | 1-Benzyl-2-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13750-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzyl 2 Methylimidazole and Its Precursors

Established Synthetic Pathways to the 1-Benzyl-2-methylimidazole Core

Traditional methods for the synthesis of this compound primarily involve two key strategies: the N-alkylation of a pre-formed imidazole (B134444) ring and the construction of the substituted imidazole ring through condensation reactions.

N-Alkylation Strategies Involving Benzyl (B1604629) Halides and Imidazoles

A common and direct method for the synthesis of this compound is the N-alkylation of 2-methylimidazole (B133640) with a benzyl halide, such as benzyl chloride or benzyl bromide. wikipedia.orggoogle.com This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby facilitating nucleophilic attack on the benzyl halide. google.com Common bases used include potassium carbonate, sodium hydroxide, and sodium hydride. google.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed.

The general reaction scheme is as follows:

One of the challenges in this method is the potential for quaternization, where the already benzylated nitrogen atom is further alkylated to form a 1,3-dibenzyl-2-methylimidazolium salt. This can be minimized by careful control of reaction conditions, such as using a stoichiometric amount of the benzyl halide and a suitable base.

Condensation Reactions in Imidazole Synthesis

The core 2-methylimidazole structure can be synthesized using the Radziszewski reaction, a well-established method for imidazole synthesis. wikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849). wikipedia.org The reaction is typically performed in an aqueous or alcoholic medium at temperatures ranging from 50 to 100°C. The molar ratio of the reactants is crucial for the successful synthesis of 2-methylimidazole. acs.org

The mechanism of the Radziszewski reaction is thought to proceed through the formation of a diimine intermediate from the reaction of glyoxal (B1671930) and ammonia, which then condenses with acetaldehyde (B116499) to form the imidazole ring after dehydration. acs.orgresearchgate.net By replacing one equivalent of ammonia with a primary amine, such as benzylamine, it is possible to directly synthesize N-substituted imidazoles.

Innovative Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of innovative approaches such as microwave-assisted synthesis and the use of various catalytic systems to improve the synthesis of this compound and its derivatives.

Microwave-Assisted Synthetic Protocols for Benzimidazole (B57391) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comderpharmachemica.com For the synthesis of 1,2-disubstituted benzimidazoles, which are structurally related to this compound, microwave irradiation has been shown to be highly effective. mdpi.com For instance, the condensation of o-phenylenediamine (B120857) with benzaldehyde (B42025) in the presence of a catalyst like erbium triflate (Er(OTf)₃) under microwave irradiation can produce the desired product in as little as 5 minutes with high yields. mdpi.com This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. researchgate.net

A study on the microwave-assisted synthesis of 1-hydroxymethylazoles, including the use of 2-methylimidazole, demonstrated significant advantages over classical methods, such as increased yields and reduced reaction times and solvent consumption. researchgate.net

Catalyzed Reaction Conditions

The use of catalysts can significantly enhance the efficiency and selectivity of the N-alkylation of imidazoles. Phase transfer catalysis (PTC) is a particularly attractive green chemistry approach as it can facilitate reactions between reactants in immiscible phases, often eliminating the need for expensive and hazardous organic solvents. ajgreenchem.com

For the N-alkylation of imidazoles, various phase transfer catalysts have been explored, including polyethylene (B3416737) glycols (PEGs) and their monoethers. These catalysts are advantageous due to their low cost and safety compared to other PTCs like crown ethers. Another innovative approach involves the use of pyridinophanes as two-center phase-transfer catalysts for the N-alkylation of various nitrogen-containing heterocycles, including imidazole and benzimidazole.

The table below summarizes findings from a study on the phase-transfer catalyzed benzylation of imidazole, highlighting the effect of the catalyst and base on the reaction yield.

| Catalyst | Base | Reaction Conditions | Yield (%) |

|---|---|---|---|

| TBAB | KOH | 25°C, 2h | 100 (quaternization) |

| TBAB | K₂CO₃ | 80°C, 2h | 85 |

| Aliquat 336 | K₂CO₃ | 80°C, 2h | 80 |

| PEG-400 | K₂CO₃ | 80°C, 2h | 75 |

Synthesis of Key Intermediates

The primary precursor for the synthesis of this compound via N-alkylation is 2-methylimidazole. As previously mentioned, this intermediate is most commonly synthesized through the Radziszewski reaction. wikipedia.org The starting materials for this reaction are glyoxal, acetaldehyde, and ammonia. wikipedia.org

Recent studies have focused on optimizing the Radziszewski reaction for industrial-scale production, with a focus on improving yield and purity while minimizing byproducts. Research has also explored the thermodynamic and kinetic aspects of the reaction to better understand the formation mechanism of 2-methylimidazole. researchgate.netcore.ac.uk One study has shown that the most favorable pathway for the formation of the imidazole ring is through the condensation of amine intermediates, rather than imine structures as previously thought. researchgate.net

The synthesis of the starting materials themselves, glyoxal and acetaldehyde, is a well-established industrial process. Glyoxal is commercially produced by the gas-phase oxidation of ethylene (B1197577) glycol in the presence of a silver or copper catalyst, or by the oxidation of acetaldehyde with nitric acid. Acetaldehyde is primarily produced by the Wacker process, which involves the oxidation of ethylene using a palladium(II) chloride/copper(II) chloride catalyst system.

The following table presents a comparison of different synthetic methods for 2-methylimidazole, a key intermediate.

| Method | Starting Materials | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Radziszewski Reaction (Batch) | Glyoxal, Acetaldehyde, Ammonia | 100°C, 20 min | 83.0% acs.org |

| Radziszewski Reaction (Microreactor) | Glyoxal, Acetaldehyde, Ammonia | 25°C, 1.5 s | High throughput acs.org |

| Dehydrogenation | 2-Methylimidazoline | 200-210°C, 2h, Active Nickel | Not specified chemicalbook.com |

Preparation of this compound-4-carboxaldehyde

One established method involves the oxidation of a precursor alcohol. In this synthesis, 1-benzyl-4-hydroxymethyl-2-methylimidazole is treated with an oxidizing agent, such as manganese dioxide, in a suitable solvent like methylene (B1212753) chloride at room temperature. prepchem.com The reaction proceeds over a couple of hours, and following filtration and purification steps, yields the desired aldehyde. prepchem.com The product is often isolated as an oil which is then crystallized from a solvent mixture like diethyl ether and hexane. prepchem.com This method achieved an 81% yield with a melting point of 57-60°C. prepchem.com

| Reactant | Reagent | Solvent | Yield | Ref |

| 1-Benzyl-4-hydroxymethyl-2-methylimidazole | Manganese Dioxide | Methylene Chloride | 81% | prepchem.com |

| 4-Formyl-2-methylimidazole | Benzyl Bromide, Potassium Carbonate | DMF | 99% (crude) | chemicalbook.com |

Another common approach is the direct benzylation of a pre-existing aldehyde. This synthesis starts with 4-formyl-2-methylimidazole, which is reacted with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com The reaction is typically initiated at a low temperature (0°C) and then allowed to warm to room temperature. chemicalbook.com This method produces a crude mixture of regioisomers with a high yield. chemicalbook.com

Synthesis of 2-Methylimidazole Derivatives

The synthesis of 2-methylimidazole derivatives is a broad field, reflecting the versatility of the 2-methylimidazole scaffold as a building block. exsyncorp.com The foundational synthesis of 2-methylimidazole itself is often achieved through a Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde. wikipedia.org

From this core structure, derivatization can proceed via two primary strategies: building the imidazole ring from already functionalized components or, more commonly, by adding functional groups to the pre-formed 2-methylimidazole ring. nuph.edu.ua

A prevalent method for creating derivatives is N-substitution. For instance, a series of N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides were synthesized by reacting 2-methylimidazole with various ω-chloroacetanilides in the presence of potassium carbonate and dimethylformamide. benthamdirect.com Similarly, reacting 1-chloromethyl-2-methylimidazole with appropriate phenols or amines can produce aryloxy and aminomethylimidazole derivatives, respectively. researchgate.net These synthetic routes allow for the introduction of a wide range of functional groups, leading to compounds with diverse chemical properties and potential biological activities. benthamdirect.comresearchgate.net

| Precursor | Reactant(s) | Derivative Type | Ref |

| 2-Methylimidazole | ω-Chloroacetanilides | N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides | benthamdirect.com |

| 1-Chloromethyl-2-methylimidazole | Phenols, Amines | Aryloxy derivatives, Aminomethylimidazoles | researchgate.net |

| Glyoxal, Ammonia, Acetaldehyde | (Condensation) | 2-Methylimidazole | wikipedia.org |

Scale-Up Considerations and Industrial Significance in Research Contexts

The industrial relevance of this compound is closely tied to the commercial availability and applications of its precursor, 2-methylimidazole. 2-Methylimidazole is produced on a commercial scale and is available in large quantities, such as 25 kg drums. exsyncorp.com It serves as a crucial raw material and additive in numerous industrial processes, including as a hardener for epoxy resins used in semiconductor potting and as a component in the manufacturing of various polymers and coatings. chemimpex.comexsyncorp.com Its role as an intermediate for nitroimidazole antibiotics further underscores its industrial importance. exsyncorp.comwikipedia.org

For the synthesis of this compound derivatives, particularly on a larger scale, the choice of synthetic route is critical. The method described in patent CN116751167A, which avoids the generation of strong acid gases and utilizes stable intermediates, is highlighted as being more suitable for industrial production. google.com Such considerations are paramount for ensuring safety, cost-effectiveness, and environmental compliance during scale-up.

In research and development contexts, this compound is recognized as a versatile building block. chemimpex.com It is a commercially available compound used by research laboratories and industry for the synthesis of bioactive molecules in drug discovery and for the development of advanced materials. chemimpex.comcalpaclab.com Its structure allows it to be used as a catalyst or ligand in organic synthesis, where it can improve reaction yields and purity, demonstrating its significance in optimizing chemical processes for both research and industrial applications. chemimpex.com

Molecular Structure and Computational Investigations of 1 Benzyl 2 Methylimidazole and Its Coordination Complexes

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable tools for probing the structural and electronic properties of molecules. In the context of 1-benzyl-2-methylimidazole and its complexes, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique window into their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and chemical environment of atoms in a molecule. ipb.ptscribd.com For complexes of this compound, ¹H NMR provides characteristic signals that confirm the ligand's structure.

In a study of a cobalt(II) complex with this compound, the ¹H NMR spectrum, recorded in DMSO-d₆, showed distinct resonances corresponding to the different protons in the ligand. researchgate.net The aromatic protons of the benzyl (B1604629) group appeared as a multiplet between δ 7.39 and 7.19 ppm. researchgate.net The two protons on the imidazole (B134444) ring were observed as a singlet at δ 6.96 ppm, while the methylene (B1212753) bridge protons (-CH₂-) presented as a singlet at δ 5.26 ppm. researchgate.net The methyl group protons on the imidazole ring gave a sharp singlet at δ 2.38 ppm. researchgate.net These chemical shifts are crucial for confirming the successful coordination of the ligand to the metal center.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound in a Cobalt(II) Complex Data recorded in DMSO-d₆ at 250 MHz. researchgate.net

| Proton Group | Chemical Shift (ppm) | Multiplicity | Number of Protons |

| Benzyl (aromatic) | 7.39–7.31 | multiplet | 3H |

| Benzyl (aromatic) | 7.22–7.19 | multiplet | 2H |

| Imidazole (ring) | 6.96 | singlet | 2H |

| Methylene (-CH₂-) | 5.26 | singlet | 2H |

| Methyl (-CH₃) | 2.38 | singlet | 3H |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org In the analysis of this compound complexes, IR spectra reveal key vibrational modes. The spectra are typically dominated by bands associated with the organic linker. acs.org

For instance, the IR spectrum of a cobalt(II) complex of this compound displays a series of characteristic absorption bands. researchgate.net A broad band around 3371 cm⁻¹ can be attributed to trace amounts of water or N-H vibrations, though the latter is not expected for the N-substituted imidazole. researchgate.netlibretexts.org The peaks at 3124 and 3031 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic and imidazole rings. researchgate.net The stretching vibration of the C=N bond within the imidazole ring is typically observed around 1635 cm⁻¹. researchgate.netresearchgate.net The region between 1500 cm⁻¹ and 600 cm⁻¹ contains a fingerprint of bands corresponding to the bending and stretching vibrations of the imidazole and phenyl rings. researchgate.netresearchgate.net

Table 2: Selected IR Absorption Bands for a Cobalt(II) Complex of this compound Data recorded as KBr pellets. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 3371 | O-H or N-H Stretch (broad) |

| 3124, 3031 | Aromatic & Imidazole C-H Stretch |

| 1635 | C=N Stretch |

| 1542, 1502 | Imidazole/Phenyl Ring Vibrations |

| 1450, 1427 | C-H Bending |

| 756, 729 | C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For coordination complexes, this technique can reveal transitions involving the ligand (intraligand) and those involving the metal center (d-d transitions or charge transfer).

In chloroform (B151607) solution, the UV-Vis spectrum of a cobalt(II) complex with this compound shows multiple absorption bands. researchgate.net The bands observed at 241 nm, 259 nm, and 264 nm are characteristic of π→π* electronic transitions within the aromatic system of the this compound ligand. researchgate.net A weaker, broad absorption band is also noted at 553 nm, which is indicative of d-d electronic transitions within the cobalt(II) metal center. researchgate.net

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for a Cobalt(II) Complex of this compound Data recorded in chloroform. researchgate.net

| Wavelength (nm) | Assignment |

| 241 | π→π* Transition |

| 259 | π→π* Transition |

| 264 | π→π* Transition |

| 553 | d-d Transition (Co(II)) |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable structural data, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique has been pivotal in understanding the precise coordination environments and conformational details of this compound complexes. nih.govresearchgate.net

Analysis of Coordination Geometries in Metal Complexes

X-ray crystallographic studies on metal complexes of this compound (bmim) have revealed detailed information about their coordination spheres. nih.gov In a series of complexes with the general formula {M(bmim)₂Cl₂}, where M = Co(II), Zn(II), and Hg(II), the metal center is coordinated by two nitrogen atoms from the imidazole ligands and two chloride ions. nih.gov

For the cobalt(II) and zinc(II) complexes, the metal ion adopts a distorted tetrahedral coordination geometry. researchgate.netnih.gov In the cobalt complex, the Co-N bond distances are approximately 2.01 Å, and the Co-Cl distances are around 2.24 Å. nih.gov The bond angles around the cobalt center, such as N-Co-N and Cl-Co-Cl, deviate from the ideal tetrahedral angle of 109.5°, with values of 105.95(10)° and 115.30(4)°, respectively, confirming the distorted nature of the coordination polyhedron. nih.gov The mercury(II) complex also exhibits a distorted tetrahedral environment. nih.gov

Table 4: Selected Bond Lengths (Å) and Angles (°) for {Co(bmim)₂Cl₂} Data from single-crystal X-ray diffraction. nih.gov

| Bond/Angle | Value |

| Co(1)–N(1a) | 2.016 (3) Å |

| Co(1)–N(1b) | 2.012 (3) Å |

| Co(1)–Cl(1) | 2.2378 (10) Å |

| Co(1)–Cl(2) | 2.2505 (10) Å |

| N(1a)–Co(1)–N(1b) | 105.95 (10)° |

| Cl(1)–Co(1)–Cl(2) | 115.30 (4)° |

| N(1b)–Co(1)–Cl(2) | 103.88 (8)° |

Dihedral Angle Analysis and Conformational Studies

The flexibility of the this compound ligand is primarily due to the rotation around the C-N and C-C single bonds of the methylene linker. The dihedral angle, which describes the rotation between the plane of the imidazole ring and the plane of the phenyl ring, is a key conformational parameter.

In the solid-state structure of the {Co(bmim)₂Cl₂} complex, the two independent ligands adopt different conformations. nih.gov The dihedral angle between the imidazole ring and its attached phenyl ring is 87.97(4)° for one ligand and 82.38(4)° for the other. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems. A significant difference in these dihedral angles is observed when comparing the cobalt complex to the zinc and mercury analogues, highlighting the influence of the metal center on the ligand's conformation. nih.gov For the {Zn(bmim)₂Cl₂} complex, one of these angles is reported to be 65.82(6)°. researchgate.net

Table 5: Dihedral Angles (°) Between Imidazole and Phenyl Rings in Metal Complexes Data from single-crystal X-ray diffraction. researchgate.netnih.gov

| Complex | Ligand | Dihedral Angle (°) |

| {Co(bmim)₂Cl₂} | a | 87.97 (4) |

| {Co(bmim)₂Cl₂} | b | 82.38 (4) |

| {Zn(bmim)₂Cl₂} | a | 65.82 (6) |

Intermolecular Interactions and Crystal Packing Phenomena

The solid-state architecture of this compound (bmim) and its coordination compounds is dictated by a variety of non-covalent intermolecular interactions. These forces govern the arrangement of molecules in the crystal lattice, influencing the material's physical properties. X-ray crystallography studies on metal complexes of this compound have provided significant insights into these packing phenomena.

In the crystal structure of its metal complexes, such as {M(bmim)₂Cl₂} (where M = Co, Zn), the packing is often characterized by the formation of distinct layers. For instance, in one polymorph of the cobalt(II) complex, the crystal packing can be described as double layers arranged in a zigzag pattern along the c-axis. researchgate.net These layers are interconnected and stabilized by C-H···Cl hydrogen bonds. researchgate.netnih.gov In a different complex, the packing forms imbricated layers parallel to the (100) plane. nih.gov

A prominent feature in the crystal structure is the presence of weak π-π stacking interactions. nih.gov These interactions occur between the aromatic rings of the ligands. Specifically, interactions have been observed between the imidazole rings of adjacent ligands and between the phenyl rings. nih.gov The distances for these interactions are typically in the range of 3.5 to 3.8 Å, indicative of significant supramolecular contacts. nih.gov

The relative orientation of the imidazole and phenyl rings within the this compound ligand is a critical structural parameter. The dihedral angle between these two rings can vary significantly depending on the specific complex, with observed values around 82-88°. nih.gov In related imidazolium (B1220033) salts, similar C—H⋯X (where X is a halogen) interactions and π–π stacking are also crucial in building the three-dimensional network. researchgate.net The general importance of such weak interactions, particularly C-H···X hydrogen bonds, in directing crystal packing is well-established. acs.org

Table 1: Intermolecular Interaction Data for this compound Complexes

| Interaction Type | Participating Groups | Distance (Å) | Reference |

|---|---|---|---|

| π–π stacking | Imidazole-Imidazole | 3.5942(14) | nih.gov |

| π–π stacking | Phenyl-Phenyl | 3.782(2) | nih.gov |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and molecular structures of this compound and its metal complexes. nih.govresearchgate.nettandfonline.com Computational studies employing DFT are frequently used to complement experimental data from techniques like X-ray crystallography. nih.govtandfonline.com

Researchers have successfully used DFT calculations to model the geometries of coordination compounds of this compound with transition metals like cobalt (Co), zinc (Zn), and mercury (Hg). nih.govresearchgate.net These calculations have been shown to accurately reproduce the experimental structures, validating the computational models used. nih.govtandfonline.com For example, the calculated bond lengths and angles in {M(bmim)₂Cl₂} complexes show good agreement with those determined by X-ray diffraction. tandfonline.com

Beyond confirming experimental geometries, DFT is used to predict the structures and stability of hypothetical complexes. Studies have predicted that stable complexes of this compound could be formed with other metal ions like nickel(II) and copper(II). nih.govtandfonline.com The analysis of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) derived from DFT calculations provides insights into the electronic transitions and reactivity of these molecules. researchgate.netrsc.org

Table 2: Selected Experimental and Calculated Structural Parameters for {Co(bmim)₂Cl₂}

| Parameter | Bond/Angle | Experimental Value (Å or °) | Computational Method | Reference |

|---|---|---|---|---|

| Bond Length | Co(1)–N(1a) | 2.016 (3) | DFT | nih.govtandfonline.com |

| Bond Length | Co(1)–N(1b) | 2.012 (3) | DFT | nih.govtandfonline.com |

| Bond Length | Co(1)–Cl(1) | 2.2378(10) | DFT | nih.govtandfonline.com |

| Bond Length | Co(1)–Cl(2) | 2.2505(10) | DFT | nih.govtandfonline.com |

| Bond Angle | N(1a)–Co(1)–N(2b) | 105.95(10) | DFT | nih.govtandfonline.com |

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the characterization of atomic and bond properties. wikipedia.org A key feature of this theory is the "bond path," a line of maximum electron density linking the nuclei of two chemically bonded atoms, which serves as a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at a specific point along this path, known as the bond critical point (BCP), reveal the nature of the interaction (e.g., covalent, ionic, hydrogen bond). wiley-vch.dearxiv.org

While specific QTAIM studies focusing solely on this compound are not extensively detailed in the cited literature, the theory has been applied to analyze coordination bonds in complexes containing the related 2-methylimidazole (B133640) ligand. eurekaselect.com In such systems, QTAIM can be used to quantify the degree of covalent and electrostatic character in the metal-ligand bonds.

The theory is also adept at characterizing the weaker non-covalent interactions that are crucial to the crystal packing of this compound, such as hydrogen bonds and π-π stacking. nih.govwiley-vch.de By analyzing the electron density, QTAIM can identify and characterize bond paths for these weak interactions, providing a physical basis for their existence and strength. wikipedia.orgwiley-vch.de

In silico methods, particularly those based on DFT, are widely used to predict the stability and reactivity of molecules like this compound and its derivatives. biointerfaceresearch.com These computational approaches allow for the calculation of various molecular properties and reactivity descriptors that correlate with a compound's chemical behavior. rsc.orgresearchgate.net

A fundamental approach involves the analysis of the frontier molecular orbitals, HOMO and LUMO. The energy of the LUMO is often used as an indicator of a molecule's susceptibility to nucleophilic attack; a lower LUMO energy suggests higher reactivity. acs.org For substituted (benz)imidazolium compounds, the distribution of the LUMO on the C2 carbon of the imidazole ring is a key factor in predicting alkaline stability. acs.org The HOMO-LUMO energy gap is another critical descriptor; a smaller gap generally implies higher chemical reactivity and greater polarizability. rsc.org

Global reactivity descriptors, derived from conceptual DFT, provide further quantitative measures of reactivity. rsc.orgresearchgate.net These include:

Chemical Hardness (η): Resistance to change in electron configuration.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

By calculating these descriptors for this compound and its analogues, researchers can predict their relative stability and reactivity, guiding the synthesis of new compounds with desired properties. rsc.orgbiointerfaceresearch.com Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting regions most likely to be involved in intermolecular interactions. rsc.orgresearchgate.net

Table 3: Common In Silico Reactivity Descriptors

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to electron-donating ability | rsc.orgresearchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to electron-accepting ability | rsc.orgresearchgate.netacs.org |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability | rsc.org |

| Chemical Hardness | η | Measures resistance to deformation or polarization | rsc.org |

| Electrophilicity Index | ω | Describes the propensity to accept electrons | rsc.orgbiointerfaceresearch.com |

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 2 Methylimidazole

Ligand Properties in Transition Metal Coordination Chemistry

1-Benzyl-2-methylimidazole (bmim) is a versatile N-heterocyclic compound that functions as a ligand in transition metal coordination chemistry. tandfonline.comsigmaaldrich.com Its imidazole (B134444) ring provides a nitrogen donor atom that readily coordinates to metal centers, forming a variety of metal complexes. tandfonline.comnih.gov

Formation of Metal Complexes (e.g., Cobalt, Zinc, Mercury)

This compound forms coordination compounds with various transition metals, including cobalt (Co), zinc (Zn), and mercury (Hg). tandfonline.com The synthesis of these complexes is typically achieved by reacting this compound with the corresponding metal dichloride (MCl₂) in a solvent like methanol (B129727) at room temperature. tandfonline.com This straightforward method yields solid, air-stable metal(II) complexes with the general formula {M(bmim)₂Cl₂}. tandfonline.com

These complexes exhibit solubility in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607), but are insoluble in cold methanol. tandfonline.com

Cobalt (II) Complex : The reaction with cobalt(II) chloride produces the complex {Co(bmim)₂Cl₂}. tandfonline.com In this complex, the cobalt(II) ion is surrounded by two this compound ligands and two chloride ligands. tandfonline.com

Zinc (II) Complex : Similarly, the zinc complex, {Zn(bmim)₂Cl₂}, is formed with zinc(II) chloride. tandfonline.comnih.gov The zinc atom is coordinated by two nitrogen atoms from the imidazole ligands and two chlorine atoms. tandfonline.comnih.gov

Mercury (II) Complex : The mercury complex, {Hg(bmim)₂Cl₂}, is synthesized from mercury(II) chloride. tandfonline.comnih.gov The mercury(II) cation is bound to two nitrogen atoms from the organic ligands and two chloride atoms. tandfonline.comnih.gov Another study reports the synthesis of a mercury(II) N-heterocyclic carbene (NHC) complex via the direct reaction of an imidazolium (B1220033) salt with mercury(II) acetate. nih.gov

Table 1: Synthesized Metal Complexes of this compound

| Metal | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Cobalt (Co) | {Co(bmim)₂Cl₂} | Quasi-regular tetragonal | tandfonline.com |

| Zinc (Zn) | {Zn(bmim)₂Cl₂} | Tetrahedral | tandfonline.comnih.gov |

| Mercury (Hg) | {Hg(bmim)₂Cl₂} | Distorted tetrahedral | tandfonline.comnih.gov |

| Cobalt (Co) | [Co(bmim)₂(N₃)₂] | Tetrahedral | rsc.org |

Coordination Modes and Ligand Field Effects

In the {M(bmim)₂Cl₂} series of complexes, this compound acts as a monodentate ligand, coordinating to the metal center through one of the nitrogen atoms of the imidazole ring. tandfonline.comnih.gov

Coordination Geometry :

The cobalt complex {Co(bmim)₂Cl₂} exhibits a quasi-regular tetragonal coordination environment. tandfonline.com Bond lengths are approximately 2.01-2.02 Å for Co-N and 2.24-2.25 Å for Co-Cl. tandfonline.com

The zinc complex {Zn(bmim)₂Cl₂} adopts a tetrahedral geometry. tandfonline.comnih.gov

The mercury complex {Hg(bmim)₂Cl₂} has a distorted tetrahedral coordination environment. tandfonline.comnih.gov

Ligand Field Effects : In a series of mononuclear cobalt(II) complexes with the formula [Co(bmim)₂(pseudohalide)₂], the magnetic properties were found to be governed by the zero-field splitting (D) of the ⁴A₂ ground term, which is characteristic of tetrahedral cobalt(II) complexes. rsc.org The analysis of magnetic data for these complexes provided specific values for the zero-field splitting and g-factor parameters, which are influenced by the ligand field. rsc.org For instance, the complex [Co(bmim)₂(SCN)₂] showed a D value of -7.5 cm⁻¹, while [Co(bmim)₂(NCO)₂] and [Co(bmim)₂(N₃)₂] had positive D values of +6.3 cm⁻¹ and +6.7 cm⁻¹, respectively. rsc.org These variations highlight the influence of the coordinated pseudohalide anions on the electronic structure of the cobalt center. rsc.org

Metalation Reactions and Organometallic Transformations

Reactivity with Strong Bases (e.g., n-Butyllithium)

The reactivity of N-substituted imidazoles with strong bases like n-butyllithium (n-BuLi) has been a subject of study. acs.org Research on the metalation of 1-methyl-, 1-benzyl-, and 1-phenylimidazole (B1212854) with n-butyllithium indicates that these compounds can undergo lithiation. acs.org The reaction of n-butyllithium with 1-methyl-4,5-dicyanoimidazole can lead to different products depending on the reaction conditions. umich.edu At -80°C, n-BuLi adds to a cyano group, but at -100°C, selective lithiation at the 2-position can be achieved. umich.edu While direct studies on this compound are less detailed in the provided results, the behavior of similar imidazole derivatives suggests it would be susceptible to deprotonation by strong bases. The most likely site for deprotonation would be the C2-position of the imidazole ring, a common reaction pathway for such heterocyclic systems when treated with organolithium reagents. google.com

Applications in C-H Activation Research

N-heterocyclic carbene (NHC) complexes, which can be derived from imidazolium salts, are significant in C-H activation chemistry. Mercury(II)-NHC complexes have been synthesized, although they are less studied compared to those of other metals. nih.gov Palladium complexes involving N-heterocyclic carbenes have been utilized in catalysis, such as for the C-H bond benzylation of (benzo)oxazoles. researchgate.net The ability of the imidazole ring in compounds like this compound to be converted into an NHC ligand makes it a precursor for catalysts used in C-H activation research. The stability of carbene gold(I) complexes appears to be enhanced by the 1-benzyl-imidazole ligand, likely due to greater aromatic delocalization. acs.org

Reactivity in Polymerization Processes

This compound has been investigated for its role in polymerization. It can be employed as a catalyst in the curing reactions of certain resin systems. sigmaaldrich.comchemicalbook.com Specifically, it has been used to study the effect of catalysts on the curing of a biphenyl (B1667301) epoxy (4,4′-diglycidyloxy-3,3′,5,5′-tetramethyl biphenyl)dicyclopentadiene type phenolic resin system. sigmaaldrich.comchemicalbook.com

Furthermore, thin films of plasma-polymerized this compound (PPBMI) have been successfully deposited onto glass substrates using a glow discharge technique. chemicalbook.comworldscientific.comworldscientific.com Analysis of these films shows that the chemical composition of the resulting polymer (PPBMI) is different from the original this compound monomer, indicating that the monomer undergoes fragmentation during the plasma polymerization process. worldscientific.comworldscientific.com This process creates a more conjugated π-system within the polymer structure. worldscientific.com

Chemical Reactivity and Mechanistic Insights of this compound

Applications in Advanced Materials Science Research

Polymeric and Coating Formulations

In the field of polymer chemistry, 1-benzyl-2-methylimidazole is recognized for its ability to enhance the physical characteristics of resins and coatings. It is particularly noted for its role in epoxy resin systems, where it acts as a catalyst and curing agent. chemimpex.comexsyncorp.com

Another study focused on modifying an epoxy system for rapid resin transfer molding (RTM) processes by using this compound as a catalyst alongside a reactive diluent. nih.gov This approach is designed to tailor the rheology, cure kinetics, and ultimately the mechanical and physical properties of the resulting polymer matrix. nih.gov

Table 1: Properties of an Epoxy System with this compound

| Formulation Component | Parameter | Result | Reference |

|---|---|---|---|

| DGEBA-AGE-1B2MZ-IPDA | Curing Time | 20 minutes at 120°C | researchgate.net |

| DGEBA-AGE-1B2MZ-IPDA | Glass Transition Temperature (Tg) | 100.61°C | researchgate.net |

| Epoxy with this compound catalyst | Application Process | Rapid Resin Transfer Molding (RTM) | nih.gov |

This compound is frequently employed as a catalyst or curing agent in the polymerization of epoxy resins. chemicalbook.comsigmaaldrich.com Imidazoles, as a class, initiate a chain-growth polymerization in epoxy systems. sid.ir While there has been debate about the precise curing mechanism of 1-substituted imidazoles, it is understood that they act as effective catalysts. sid.ir

In a study of an epoxy system composed of diglycidyl ether of bisphenol A (DGEBA) and a dicyclopentadiene-type phenolic resin, this compound was used as a catalyst to investigate the curing reaction. chemicalbook.comsigmaaldrich.com Further research explored its role in a system with DGEBA, allyl glycidyl (B131873) ether (AGE), and isophorone (B1672270) diamine (IPDA). researchgate.net The results from differential scanning calorimetry (DSC) showed that when the concentration of this compound was low, the complete curing of epoxy groups required imidazole (B134444) regeneration. researchgate.net The introduction of IPDA alleviated this requirement, demonstrating a synergistic relationship between the curing agents. researchgate.net The true catalytic function of imidazoles is highlighted by their regeneration during the curing process through pathways such as N-dealkylation or β-elimination. researchgate.net

Microencapsulation techniques have also been developed to create latent curing agents. In one method, this compound (1B2MZ) was encapsulated using thiol-click chemistry in an oil/water emulsion, simplifying the fabrication process. researchgate.net

Plasma Polymerized Thin Films (PPBMI) Research

Beyond its use in bulk polymers, this compound serves as a monomer for creating thin films through plasma polymerization. chemicalbook.comsigmaaldrich.com This technique produces highly cross-linked, pinhole-free, and uniform films known as plasma-polymerized this compound (PPBMI). worldscientific.comcore.ac.uk These films exhibit distinct structural, electrical, and optical properties that differ from the original monomer. worldscientific.comresearchgate.net

PPBMI thin films are typically deposited onto substrates like glass using a glow discharge plasma polymerization technique. chemicalbook.comworldscientific.comworldscientific.com This process involves creating active species, such as radicals and ions, from the monomer vapor within a glow discharge, which then react and deposit onto the substrate surface. worldscientific.com

The morphology of these films is often characterized using scanning electron microscopy (SEM). worldscientific.com Studies reveal that the resulting PPBMI thin films have a uniform and flawless surface. worldscientific.comresearchgate.net Further structural analysis using Fourier transform infrared (FTIR) spectroscopy shows that the chemical composition of the PPBMI films is different from that of the original this compound monomer, indicating that the monomer undergoes fragmentation and structural modification during the plasma polymerization process. worldscientific.comresearchgate.net Heat treatment of the films can lead to further structural changes, such as increased conjugation or cross-linking. worldscientific.com

The electrical properties of PPBMI thin films have been investigated to understand their charge carrier transport mechanisms. researchgate.net Studies of the current density-voltage (J-V) characteristics indicate that the dominant conduction mechanism in these films is space charge-limited conduction (SCLC). core.ac.ukresearchgate.net

In the SCLC model, the current flow is controlled by the space charge created by the injected carriers. This mechanism is often observed in materials with a low density of free charge carriers. core.ac.uk Research on PPBMI films has determined key electrical parameters associated with this conduction mechanism. researchgate.net

Table 2: Electrical Properties of PPBMI Thin Films

| Parameter | Value | Reference |

|---|---|---|

| Dominant Conduction Mechanism | Space Charge-Limited Conduction (SCLC) | core.ac.ukresearchgate.net |

| Activation Energy | 0.43 eV | core.ac.ukresearchgate.net |

| Carrier Mobility | 1.48 × 10⁻¹⁸ to 6.35 × 10⁻¹⁸ m² V⁻¹ s⁻¹ | core.ac.ukresearchgate.net |

| Free Carrier Density | 1.59 × 10²³ to 5.85 × 10²³ m⁻³ | researchgate.net |

| Trap Density | 2.50 × 10²⁴ to 5.00 × 10²³ m⁻³ | researchgate.net |

The optical properties of PPBMI thin films are analyzed using UV-vis spectroscopy. worldscientific.com This technique allows for the determination of the optical energy band gap, a critical parameter for semiconductor and optical applications. For PPBMI films, researchers have calculated both direct and indirect transition energy gaps. worldscientific.comresearchgate.net

The direct energy gap for as-deposited PPBMI thin films has been found to be between 3.10 and 3.35 eV, while the indirect energy gap is in the range of 1.80 to 1.95 eV. worldscientific.comresearchgate.net These values have been observed to increase with increasing film thickness. worldscientific.com Conversely, heat treatment causes a decrease in both the direct and indirect energy gaps, which is attributed to structural modifications within the film. worldscientific.com The high transparency and refractive index of similar plasma-polymerized films suggest their potential use in anti-reflecting coatings and infrared applications. tandfonline.com

Table 3: Optical Band Gap of As-Deposited PPBMI Thin Films

| Optical Property | Energy Range (eV) | Reference |

|---|---|---|

| Direct Transition Energy Gap | 3.10 - 3.35 | worldscientific.comresearchgate.net |

| Indirect Transition Energy Gap | 1.80 - 1.95 | worldscientific.comresearchgate.net |

Development of Electrochemical Sensors and Devices

This compound and its derivatives are gaining attention in materials science for their role in the fabrication of advanced electrochemical sensors and devices. The unique structure of the imidazole ring enhances reactivity and its ability to coordinate with metal ions, making it a valuable building block for creating novel materials with specific electrochemical properties. chemimpex.comguidechem.com These materials are explored for their potential to improve the sensitivity, selectivity, and response times of electrochemical sensors. chemimpex.com

Research has focused on incorporating this compound into coordination polymers and metal-organic frameworks (MOFs) to create modified electrodes for detecting various chemical species. These modified electrodes often exhibit enhanced electrocatalytic activity and improved performance compared to unmodified electrodes.

Detailed Research Findings

A significant area of investigation involves the synthesis of coordination polymers where this compound acts as a ligand. For instance, researchers have successfully synthesized coordination polymers of nickel (II) and zinc (II) that incorporate 1-benzylimidazole (B160759) (a closely related compound) and terephthalic acid. researchgate.net These polymers, when used to modify carbon paste electrodes, demonstrated notable effects on the electrochemical behavior of ferricyanide, showing reversible and diffusion-controlled redox reactions. researchgate.net

Furthermore, a zinc-based coordination polymer incorporating 1-benzylimidazole has been fabricated into a modified carbon paste electrode for the electrochemical detection of hydrogen peroxide (H₂O₂). researchgate.net This sensor exhibited a wide linear range and a low detection limit, underscoring the potential of such materials in developing sensitive electrochemical sensors. The electrocatalytic activity and stability of the sensor suggest that metal-based coordination polymers with imidazole derivatives are promising candidates for these applications. researchgate.net

In another innovative approach, this compound has been used as a "modulator" in the synthesis of conductive metal-organic framework (MOF) nanocrystals. semanticscholar.org This method allows for the creation of solution-processable MOFs that can be cast into uniform, conductive thin films. The ability to process these materials from solution is a significant step towards their scalable integration into electronic devices. semanticscholar.org The resulting materials exhibit size-dependent electronic and optical properties, which can be finely tuned for specific sensor applications. semanticscholar.org

The broader family of imidazolium-based compounds, including derivatives of this compound, is also integral to the development of ionic liquids and anion-exchange membranes used in electrochemical devices like fuel cells. irb.hrrsc.org These applications benefit from the inherent properties of the imidazolium (B1220033) group, such as a wide electrochemical window and thermal stability. irb.hr

Performance of 1-Benzylimidazole-Based Electrochemical Sensors

The following table summarizes the performance characteristics of an electrochemical sensor developed using a zinc-based coordination polymer with 1-benzylimidazole.

| Analyte | Electrode Type | Linear Range | Limit of Detection (LOD) | Reference |

| Hydrogen Peroxide (H₂O₂) | Modified Carbon Paste Electrode | 0.001 mM–60 mM | 0.0004 mM | researchgate.net |

Electrochemical Properties of Coordination Polymers

The table below details the electrochemical properties of coordination polymers synthesized with 1-benzylimidazole and terephthalic acid, used to modify electrodes for the detection of ferricyanide.

| Coordination Polymer | Metal Center | Redox Behavior | Ferricyanide Diffusion Coefficient (cm² s⁻¹) | Reference |

| [Ni(bim)₂(L1)(H₂O)₂]n | Nickel (Ni) | Reversible, Diffusion-controlled | 1.88 x 10⁵ | researchgate.net |

| [Zn(bim)(L1)(Cl)]n | Zinc (Zn) | Reversible, Diffusion-controlled | 3.44 x 10⁵ | researchgate.net |

Biological and Biomedical Research Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov These analyses aim to correlate the structural or physicochemical properties of compounds with their therapeutic efficacy, providing insights into the mechanism of drug-receptor interactions. nih.govresearchgate.net For derivatives of the 1-benzylimidazole (B160759) family, these studies have been instrumental in guiding the synthesis of more potent and selective agents.

The biological activity of compounds derived from the 1-benzyl-2-methylimidazole core is highly dependent on the nature and position of various substituents. Research on related benzimidazole (B57391) structures has shown that modifications on both the benzyl (B1604629) ring and the heterocyclic system can drastically alter efficacy.

For instance, the introduction of different substituents on the benzyl ring, whether they are electron-donating or electron-withdrawing, can be responsible for significant differences in cytotoxic activity against cancer cell lines. nih.gov In one study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, it was observed that N-substitution with straight-chain alkyl groups generally resulted in better antiproliferative activity compared to the unsubstituted parent compounds. nih.gov Specifically, increasing the number of carbons in a linear alkyl chain at the N-1 position was found to negatively influence antifungal potency in certain derivatives. nih.gov

QSAR analyses of 1-substituted benzimidazoles against the Gram-negative bacterium Pseudomonas aeruginosa have successfully developed predictive models relating chemical structure to inhibitory activity. nih.govresearchgate.net These models confirm that the applicability domain for such predictions is typically for different substituted 1-benzyl or 1-benzoylbenzimidazole derivatives, highlighting the importance of the benzyl group in these interactions. nih.gov

Computational methods, including molecular docking and Density Functional Theory (DFT) calculations, are powerful tools for predicting the biological potential of this compound derivatives. researchgate.netbiointerfaceresearch.com These in silico techniques provide insights into how these molecules interact with biological targets at an atomic level, guiding rational drug design.

Molecular docking studies have been employed to explore the potential mechanisms of action for new benzimidazole derivatives. For example, docking analyses have investigated the interaction of such compounds with crucial bacterial enzymes like topoisomerase II and DNA gyrase subunit B, with the results supporting observed antibacterial activity through high binding energy and inhibition constants. researchgate.net In other research, docking simulations of 1-benzyl-2-phenyl-1H-benzimidazole derivatives against targets like APO-liver alcohol dehydrogenase inhibitor and antihypertensive protein hydrolase inhibitor revealed high binding affinities, suggesting potential antioxidant and antihypertensive properties. researchgate.netbiointerfaceresearch.com

DFT computations have been used to predict the structural and electronic characteristics of novel benzimidazole derivatives. nih.gov By analyzing Frontier Molecular Orbitals (FMOs), researchers can gain an understanding of a compound's chemical reactivity and stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps help to identify regions within the molecule that are susceptible to electrophilic and nucleophilic attacks, which is critical for understanding drug-receptor interactions. researchgate.net

Antimicrobial Research Efficacy and Mechanisms

Derivatives of 1-benzylimidazole have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov The imidazole (B134444) nucleus is a key component in many existing pharmaceutical drugs, and its incorporation into novel molecular frameworks is a common strategy in the development of new anti-infective agents. researchgate.netbiointerfaceresearch.com

Compounds based on the N-benzylimidazole structure have shown potent activity against a range of bacterial pathogens. Quaternary ammonium compounds (QACs) derived from N-benzylimidazole, for instance, have demonstrated efficacy against both ATCC strains and clinical isolates, with minimal inhibitory concentrations (MICs) reported to be as low as 7 ng/mL. nih.gov

Research has shown that derivatives can be particularly effective against Gram-positive bacteria. One study found that N-benzyl and imidazole-substituted O-benzyl derivatives exhibited significant inhibitory activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net Another series of novel benzimidazole derivatives showed good activity against a panel of selected Gram-positive and Gram-negative bacterial strains. researchgate.net The tables below summarize the minimum inhibitory concentrations (MIC) for various derivatives against representative bacterial strains.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-tetradecyl derivative of N-benzylimidazole (BnI-14) | Pathogenic Bacteria (unspecified) | 0.007 | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3ao) | Staphylococcus aureus ATCC 25923 | < 1 | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3aq) | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | nih.gov |

| Benzimidazole-pyrazole hybrid (Compound 10) | Bacillus subtilis | 3.125 | mdpi.com |

| Benzimidazole-pyrazole hybrid (Compound 10) | Escherichia coli | 50 | mdpi.com |

| Benzimidazole-pyrazole hybrid (Compound 10) | Pseudomonas aeruginosa | 50 | mdpi.com |

The this compound scaffold is also a promising basis for the development of antifungal agents. Various studies have confirmed the efficacy of its derivatives against common human pathogenic fungi. For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate to promising activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL. nih.gov The introduction of an alkyl group at the 1-position of the 2-phenyl-1H-benzo[d]imidazole core was noted to result in positive antifungal activities. nih.gov

The table below presents the antifungal activity of selected derivatives.

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-alkylated benzimidazole derivative (2g) | Candida albicans | 64 | nih.gov |

| N-alkylated benzimidazole derivative (2g) | Aspergillus niger | 64 | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans ATCC 10231 | 3.9 | nih.gov |

| Benzimidazole-pyrazole hybrid (Compound 10) | Botrytis fabae | 6.25 | mdpi.com |

| Benzimidazole-pyrazole hybrid (Compound 10) | Fusarium oxysporum | 6.25 | mdpi.com |

Research into the mechanism of action for antimicrobial agents based on the N-benzylimidazole structure points to the bacterial cell membrane as a primary target. nih.gov As amphiphilic molecules, quaternary ammonium compounds (QACs) derived from this structure can be adsorbed onto the negatively charged bacterial surface through electrostatic interactions. frontiersin.org Subsequently, the long cationic side chains can insert into the phospholipid bilayer of the cell membrane, leading to disruption and loss of integrity. nih.govfrontiersin.org

Fluorescence spectroscopy and atomic force microscopy have confirmed that treatment with potent N-benzylimidazolium QACs induces bacterial membrane disruption. nih.gov This disruption can cause the cytoplasm to leak out, ultimately leading to cell death. frontiersin.org In addition to membrane damage, some studies suggest that these compounds may have other cellular targets. Evidence indicates that N-benzylimidazolium QACs can also bind to DNA, implying that the bacterial membrane might not be the sole site of action. nih.gov For antifungal benzimidazoles, a known mechanism involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. nih.gov

Enzyme Inhibition Studies

Investigations into the enzyme inhibitory properties of this compound have primarily focused on its role as a ligand in metal complexes.

There is no available scientific literature that reports on the inhibition of dihydrofolate reductase (DHFR) by this compound.

Research has been conducted on the synthesis and characterization of coordination compounds involving this compound (bmim) as a ligand with various metals, and their subsequent evaluation as inhibitors of human carbonic anhydrase (CA) isoenzymes. A study involving three such complexes, with the general formula {M(bmim)₂Cl₂} where M represents Cobalt (Co), Zinc (Zn), or Mercury (Hg), tested their inhibitory activity against the cytosolic isoenzymes hCA I and hCA II. nih.govsemanticscholar.orgnih.gov

The findings from this research indicated that all the metal complexes were generally weak inhibitors of both hCA I and hCA II. nih.gov However, the complex incorporating mercury, {Hg(bmim)₂Cl₂}, demonstrated a modest inhibitory effect against hCA I, with an IC₅₀ value in the high nanomolar range. nih.govsemanticscholar.org The zinc-containing complex, {Zn(bmim)₂Cl₂}, was found to be a micromolar inhibitor of the same isoenzyme. nih.gov In contrast, the hCA II isoenzyme was not significantly inhibited by any of these this compound-based metal complexes. nih.gov The inhibitory action of the mercury complex is thought to be related to the affinity of the Hg(II) ion for the histidine residues located at the entrance of the enzyme's active site cavity. nih.govsemanticscholar.orgnih.gov

Inhibition of Human Carbonic Anhydrase Isozymes by this compound Metal Complexes

| Compound | hCA I IC₅₀ | hCA II IC₅₀ |

|---|---|---|

| {Co(bmim)₂Cl₂} | Weak Inhibitor | No Significant Inhibition |

| {Zn(bmim)₂Cl₂} | Micromolar Range | No Significant Inhibition |

| {Hg(bmim)₂Cl₂} | High Nanomolar Range | No Significant Inhibition |

Mechanisms of Enzyme-Substrate Interaction and Active Site Binding

The imidazole moiety is a crucial component of the amino acid histidine, which frequently plays a vital role in the active sites of enzymes. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, and can coordinate with metal ions, making it a key player in catalytic processes and substrate binding. Due to these properties, this compound and its derivatives are utilized as model compounds to probe the intricacies of enzyme-substrate interactions and the binding mechanisms within enzyme active sites.

One area of research involves the use of this compound as a ligand in the synthesis of metal complexes designed to mimic the active sites of metalloenzymes. These synthetic analogues allow researchers to study the coordination chemistry and catalytic activity in a more controlled environment, providing insights into the function of the native enzymes. For instance, ligands incorporating imidazole groups are synthesized to model the "2-His-1-carboxylate facial triad," a common active site motif in mononuclear non-heme iron enzymes. By studying the structural and electronic properties of these model complexes, scientists can better understand how the geometry and coordination of the active site residues influence substrate binding and catalysis.

The lipophilic benzyl group of this compound can also influence its interactions within the typically hydrophobic pockets of enzyme active sites, providing a tool to study the impact of non-polar interactions on substrate recognition and affinity. The steric bulk of the benzyl and methyl groups can further inform the spatial constraints of an active site.

Receptor Interaction Research

The structural features of this compound make it a valuable scaffold for the design and synthesis of compounds that can interact with various physiological receptors.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin II type 1 (AT1) receptor is a key component of this system. Blockers of the AT1 receptor are an important class of antihypertensive drugs. The imidazole and benzimidazole cores are prominent structural motifs in several commercial AT1 receptor antagonists, known as "sartans." Research in this area involves the design and synthesis of novel derivatives to explore their potential as AT1 receptor blockers.

While direct experimental studies on this compound as an AT1 receptor blocker are not extensively documented in publicly available research, the broader class of N-substituted imidazole and benzimidazole derivatives has been the focus of numerous investigations. For example, computational docking studies have been performed on derivatives of the closely related 1-benzyl-2-phenyl-1H-benzimidazole to evaluate their binding affinity to the AT1 receptor. These in silico studies help to predict the potential antihypertensive activity of such compounds by analyzing their interactions with key residues in the receptor's binding pocket. The benzyl group in these structures is often designed to mimic the side chain of key amino acids in the natural ligand, angiotensin II, thereby facilitating binding to the receptor.

The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor primarily involved in regulating skin pigmentation and inflammation. Agonists of MC1R have therapeutic potential for conditions such as erythropoietic protoporphyria. Recent research has focused on the discovery of small, non-peptide MC1R agonists, and derivatives of this compound have emerged as promising candidates.

A study focused on the development of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives demonstrated their potential as MC1R agonists. Through optimization of a hit compound, researchers discovered that derivatives bearing an isonipecotinic acid moiety exhibited good MC1R agonistic activity and metabolic stability. This highlights the utility of the 1-benzyl-imidazole scaffold in the design of new therapeutic agents targeting MC1R.

| Derivative | Modification | MC1R Agonistic Activity | Metabolic Stability |

| Hit Compound 6a | Initial lead | Moderate | To be optimized |

| Derivative 9g | Addition of isonipecotinic acid moiety | Good | Good |

Broader Biological Pathway Modulation Research

Beyond specific enzyme or receptor targets, this compound and related compounds are investigated for their ability to modulate complex biological pathways.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. The interaction of drugs with CYP enzymes is a critical aspect of pharmacology, as inhibition or induction of these enzymes can lead to significant drug-drug interactions.

The benzimidazole scaffold, which is structurally related to this compound, is found in numerous compounds with potent antiproliferative and anticancer activities. These compounds can influence biochemical pathways related to cell proliferation, often by inducing apoptosis (programmed cell death).

For instance, a study on 1-benzyl-2-phenylbenzimidazole (BPB), a compound with a similar N-benzyl substitution pattern, demonstrated its ability to induce apoptosis in human chondrosarcoma cells. BPB was found to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. This was evidenced by the upregulation of pro-apoptotic proteins (Bax, Bad, Bak), downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL), and activation of caspases. These findings suggest that compounds containing the N-benzyl-imidazole/benzimidazole core can modulate the delicate balance of proteins that control cell survival and death, thereby impacting cell proliferation. While direct studies on this compound's effects on cell proliferation are limited, the activity of its close analogues provides a strong rationale for its investigation in this area.

Future Directions and Emerging Research Avenues for 1 Benzyl 2 Methylimidazole

Novel Derivatization Strategies for Enhanced Bioactivity

The imidazole (B134444) nucleus is a key component in a wide array of biologically active molecules, making 1-benzyl-2-methylimidazole a prime candidate for derivatization to enhance its therapeutic potential. Future research will likely focus on strategic modifications of its core structure to tune its pharmacological profile.

One promising avenue is the synthesis of new benzimidazole (B57391) derivatives, a class of compounds known for their broad spectrum of biological activities. For instance, the reaction of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide with various reagents has yielded oxadiazole and triazole derivatives with potential antimicrobial properties. chemimpex.com Similarly, the synthesis of oxazolidine (B1195125) derivatives from a benzimidazole precursor has shown potential for antihyperglycemic activity. These examples suggest that the this compound scaffold could be similarly elaborated to produce novel compounds with a range of bioactivities.

Key derivatization strategies could include:

Introduction of Pharmacophores: Attaching known pharmacologically active moieties to the this compound core could lead to hybrid molecules with enhanced or novel therapeutic effects.

Modifications of the Benzyl (B1604629) Group: Substitution on the phenyl ring of the benzyl group can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Functionalization of the Imidazole Ring: While the 1 and 2 positions are substituted, further functionalization at other positions of the imidazole ring could be explored to create a diverse library of compounds for biological screening.

A systematic approach to derivatization, coupled with high-throughput screening, will be crucial in identifying new lead compounds for drug discovery. The data from such studies can be organized to establish structure-activity relationships, guiding further optimization efforts.

| Derivative Class | Synthetic Precursor | Potential Bioactivity |

| Oxadiazoles | Hydrazide of a benzimidazole derivative | Antimicrobial |

| Triazoles | Hydrazide of a benzimidazole derivative | Antimicrobial |

| Oxazolidines | Benzimidazole precursor | Antihyperglycemic |

Integration into Multifunctional Materials Systems

The application of this compound extends beyond pharmaceuticals into the realm of material science, where it is already used in the formulation of advanced polymers and coatings to enhance mechanical properties and thermal stability. researchgate.net Future research is expected to focus on its integration into more complex, multifunctional material systems.

One area of interest is the development of stimuli-responsive or "smart" materials . These materials can change their properties in response to external stimuli such as pH, temperature, or light. Given that imidazole-containing polymers can exhibit pH-responsive behavior, there is an opportunity to incorporate this compound into hydrogels, nanoparticles, or thin films for applications in drug delivery, sensing, and tissue engineering.

Another emerging avenue is the creation of bio-based materials . A related compound, 1-methylimidazole, has been used as a catalytic medium for the esterification of lignocellulosic biomass to produce bio-based plastics. This suggests that this compound could also play a role in the green synthesis of sustainable polymers and composites.

Furthermore, the deposition of plasma-polymerized this compound thin films opens up possibilities for creating surfaces with tailored optical and electronic properties. opnme.com Research in this area could lead to the development of novel coatings for electronics, optics, and biomedical devices.

| Material System | Potential Application | Key Property of this compound |

| Stimuli-Responsive Polymers | Drug Delivery, Sensors | pH-sensitivity of the imidazole ring |

| Bio-based Plastics | Sustainable Materials | Potential catalytic activity in biomass conversion |

| Plasma-Polymerized Thin Films | Electronics, Optics | Formation of uniform, functional coatings |

Advanced Computational Modeling for Drug Design and Material Science

Advanced computational modeling is a powerful tool for accelerating the discovery and design of new molecules and materials. For this compound and its derivatives, computational approaches can provide valuable insights into their properties and interactions, guiding experimental efforts.

In the context of drug design , techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can be employed. Molecular docking can predict the binding modes of this compound derivatives to specific biological targets, helping to identify potential drug candidates. QSAR studies can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity, enabling the rational design of more potent analogs. For example, QSAR analyses have been successfully applied to 2-amino or 2-methyl-1-substituted benzimidazoles to predict their antibacterial activity against Pseudomonas aeruginosa. nih.gov

For material science applications , Density Functional Theory (DFT) calculations can be used to predict the electronic and structural properties of this compound and its derivatives. This information is crucial for understanding their behavior in polymers, coatings, and other materials. For instance, DFT has been used to study the properties of novel imidazole-based liquid crystals and to investigate the formation and oxidation of imidazole in tropospheric aqueous-phase chemistry. researchgate.netchemijournal.com

The synergy between computational modeling and experimental synthesis and testing will be key to unlocking the full potential of this compound in both medicine and materials science.

| Computational Method | Application Area | Predicted Properties |

| Molecular Docking | Drug Design | Binding affinity and mode to biological targets |

| QSAR Analysis | Drug Design | Structure-activity relationships |

| Density Functional Theory (DFT) | Material Science, Drug Design | Electronic structure, reactivity, spectroscopic properties |

Exploration of New Catalytic Applications

This compound is recognized for its potential as a catalyst in organic synthesis, a role that is ripe for further exploration. researchgate.net Its imidazole ring structure allows it to serve as a precursor to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts.